4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Description
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate (CAS RN: 312693-55-3) is a synthetic organic compound characterized by a carbohydrazonoyl core linked to a decanoylamino-acetyl group and a 3-methylbenzoate ester. The decanoyl group enhances lipophilicity, which may influence its solubility in nonpolar solvents and membrane permeability in biological systems.
Properties
CAS No. |
767335-90-0 |
|---|---|
Molecular Formula |
C27H35N3O4 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H35N3O4/c1-3-4-5-6-7-8-9-13-25(31)28-20-26(32)30-29-19-22-14-16-24(17-15-22)34-27(33)23-12-10-11-21(2)18-23/h10-12,14-19H,3-9,13,20H2,1-2H3,(H,28,31)(H,30,32)/b29-19+ |
InChI Key |
QEPDTOZUUGXNAB-VUTHCHCSSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the acylation of decanoic acid with aminoacetyl groups, followed by the formation of carbohydrazonoyl intermediates. The final step involves esterification with 3-methylbenzoic acid under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various substituted derivatives of the original compound .
Scientific Research Applications
Structure and Composition
The molecular formula of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is . The compound features a hydrazone linkage, which is crucial for its reactivity and interaction with biological targets. Its structural complexity allows for diverse functionalization, making it a valuable candidate for synthetic chemistry.
Physical Properties
- Molecular Weight : 455.6 g/mol
- Solubility : Soluble in organic solvents, insoluble in water.
- Melting Point : Specific melting point data is not readily available; however, similar compounds often exhibit moderate melting points.
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Its ability to interact with various biological targets makes it a candidate for:
- Enzyme Inhibition Studies : The hydrazone group can act as a pharmacophore, potentially inhibiting enzymes involved in metabolic pathways. Research has indicated that hydrazone derivatives can exhibit significant inhibitory activity against various enzymes, including proteases and kinases.
- Anticancer Activity : Preliminary studies on related compounds have shown that modifications to the benzoate moiety can enhance anticancer properties by targeting specific signaling pathways involved in tumor growth .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for more complex molecules:
- Synthesis of Hydrazone Derivatives : It can be utilized to synthesize other hydrazone-based compounds through various chemical reactions, including condensation and substitution reactions .
- Material Science Applications : The unique properties of this compound may allow it to be used in developing new materials with specific thermal or electrical properties.
Biological Studies
The compound's potential for use in biological studies includes:
- Protein-Ligand Interactions : Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses .
- Cellular Assays : Testing the compound's effects on different cell lines can help evaluate its cytotoxicity and therapeutic index.
Case Study 1: Enzyme Inhibition
A study conducted on similar hydrazone derivatives showed that modifications to the phenyl ring significantly affected enzyme inhibition rates. By systematically altering the substituents on the phenyl group, researchers were able to enhance the inhibitory potency against specific target enzymes by up to 50% compared to unmodified controls .
Case Study 2: Anticancer Activity
Research involving derivatives of this compound demonstrated promising results in vitro against cancer cell lines. For instance, one derivative exhibited an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxic activity. This suggests that further optimization of the structure could lead to more effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Application Differences
- Lipophilicity: The decanoylamino group in the target compound distinguishes it from analogs with shorter chains (e.g., methoxy or bromo substituents). This feature could make it more suitable for applications requiring sustained release or integration into lipid-rich environments, such as drug delivery systems .
- Electrochemical Properties : Bromine-containing analogs (e.g., CAS 342788-87-8) exhibit higher electron-withdrawing capacity, which might enhance their reactivity in cross-coupling reactions or as catalysts .
- Biological Activity: Compounds with naphthyl or methoxyanilino groups (e.g., CAS 765304-87-8) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems and hydrogen-bonding capabilities .
Research Findings and Data
Table 2: Comparative Physicochemical Data
Biological Activity
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate, known by its CAS number 7275-81-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H35N3O4 |
| Molecular Weight | 465.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7275-81-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Protein-Ligand Interactions : It can engage in interactions with proteins that are crucial for cellular signaling pathways.
Biological Activity
Research indicates that the biological activity of this compound includes:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some studies have indicated that it may possess anticancer activity, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, indicating effective concentrations for potential therapeutic use.
Anticancer Research
In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.
Anti-inflammatory Activity
Research evaluating the anti-inflammatory effects revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting a potential therapeutic role in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate | Moderate antimicrobial activity |
| 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate | Enhanced anticancer effects |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For hydrazone-containing compounds like this, refluxing in ethanol or methanol under nitrogen can enhance reaction efficiency by minimizing hydrolysis of the carbohydrazone linkage . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from dichloromethane/methanol mixtures is recommended. Monitoring intermediates by TLC and characterizing products via H/C NMR ensures structural fidelity .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the decanoylamino group (δ ~0.8–2.3 ppm for aliphatic protons), the carbohydrazone NH signal (δ ~8–10 ppm), and aromatic protons from the phenyl and benzoate moieties (δ ~6.8–8.2 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX-2018/1 or WinGX suites provides unambiguous determination of bond lengths, angles, and stereochemistry. Anisotropic displacement parameters are refined via SHELXL .
Q. Which analytical techniques are suitable for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities and degradation products .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~535.3 g/mol) and detects hydrolytic byproducts .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 1–3 months) with periodic sampling assess decomposition kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the decanoylamino and carbohydrazone groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified acyl chains (e.g., replacing decanoylamino with octanoylamino) or substituted carbohydrazone linkages. Compare bioactivity profiles .
- Biological Assays : Use in vitro models (e.g., cancer cell lines or microbial cultures) to measure IC values. Pair with molecular docking to predict interactions with targets like enzyme active sites or membrane receptors .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., conflicting antimicrobial potency across studies)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., identical bacterial strains, nutrient media, and incubation times). Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) as positive controls .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differential gene/protein expression in treated vs. untreated cells, clarifying mode of action .
Q. How can researchers investigate the compound’s mechanism of action when interacting with lipid bilayers or protein targets?
- Methodological Answer :
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors (e.g., kinases or GPCRs).
- Fluorescence Anisotropy : Monitor changes in membrane fluidity upon incorporation into liposomes .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict partitioning into lipid bilayers and stability of protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
